molecular formula C22H23N3O4 B11131277 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11131277
M. Wt: 393.4 g/mol
InChI Key: BYACDHNCHLVXRO-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down It consists of several functional groups, including a benzofuran ring, a pyrazole ring, and an amide group

    Benzofuran Ring: The 2,3-dihydro-1-benzofuran-5-yl portion contributes aromaticity and potential biological activity.

    Pyrazole Ring: The 1H-pyrazole-3-carboxamide moiety adds another aromatic ring and a carboxamide group.

    Ether and Methoxy Groups: The 3,4-dimethoxyphenyl group provides additional complexity.

Preparation Methods

Industrial Production: Unfortunately, industrial-scale production methods for this compound remain elusive. It likely falls into the category of rare and unique chemicals, making large-scale synthesis challenging.

Chemical Reactions Analysis

Reactivity: The compound’s reactivity depends on its functional groups. It may undergo:

    Oxidation: Oxidative reactions could modify the benzofuran or pyrazole rings.

    Reduction: Reduction might target the carbonyl group in the amide.

    Substitution: Substituents on the benzofuran or phenyl ring could be replaced.

Common Reagents and Conditions: Specific reagents and conditions would vary, but common ones include:

    Oxidation: Oxidizing agents like KMnO₄ or PCC.

    Reduction: Reducing agents like LiAlH₄ or NaBH₄.

    Substitution: Halogenation with Cl₂ or Br₂.

Major Products: The products depend on the specific reactions. For example:

  • Oxidation could yield hydroxylated derivatives.
  • Reduction might lead to the corresponding alcohol.
  • Substitution could introduce halogens or other substituents.

Scientific Research Applications

Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

Biology and Medicine: Industry:

    Pharmaceuticals: Could serve as a lead compound for drug development.

    Materials Science: Explore its use in materials, such as polymers or coatings.

Mechanism of Action

The exact mechanism remains speculative, but it likely involves interactions with cellular proteins, receptors, or signaling pathways. Further research is needed to elucidate this.

Comparison with Similar Compounds

related compounds include flavonoids and other heterocyclic structures . Their unique features distinguish them from more common molecules.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H23N3O4/c1-27-20-5-3-14(11-21(20)28-2)7-9-23-22(26)18-13-17(24-25-18)15-4-6-19-16(12-15)8-10-29-19/h3-6,11-13H,7-10H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

BYACDHNCHLVXRO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4)OC

Origin of Product

United States

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